![molecular formula C13H17BrO2 B021825 2-[对-(1-溴-2-甲基丙基)苯基]丙酸 CAS No. 75625-98-8](/img/structure/B21825.png)

2-[对-(1-溴-2-甲基丙基)苯基]丙酸

描述

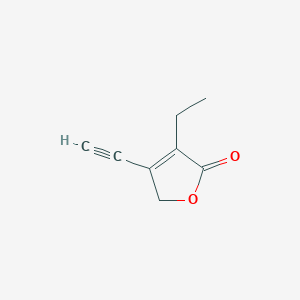

Synthesis Analysis

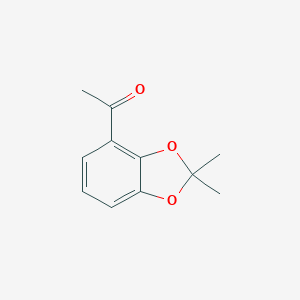

The synthesis of related compounds involves multi-step processes including methylation, hydrolysis, and bromination reactions. For instance, 2-(4-bromomethylphenyl) propionic acid, a closely related compound, is synthesized from p-methylbenzyl cyanide via methylation, hydrolysis, and bromide reaction, indicating the complexity and the specific conditions required for the synthesis of such compounds (Cheng Qing-rong, 2011).

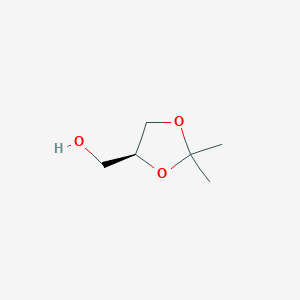

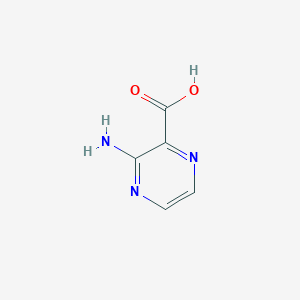

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like X-ray crystallography, showcasing the precise arrangement of atoms within the molecule. For example, methyl 2-hydroxyimino-3-phenyl-propionate has been characterized by 1H NMR, IR, element analysis, and confirmed by X-ray crystal structure analysis, highlighting the detailed structural insights gained through these analytical techniques (Xiao-liu Li et al., 2009).

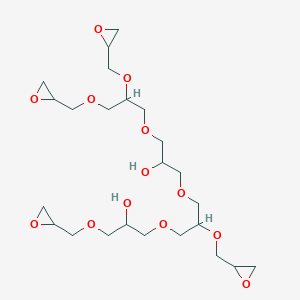

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures, such as the condensation reactions and the role of catalysts, have been extensively studied. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions, demonstrating the chemical reactivity and applications of these compounds in synthetic chemistry (S. Tayebi et al., 2011).

Physical Properties Analysis

The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into the nature of intermolecular interactions and the effects of structural differences on physical properties (U. Das et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives or reaction products, are essential for the application of these compounds in chemical synthesis. Research has delved into the reactivity patterns and synthesis of derivatives, providing a foundation for further exploration and application of these compounds (T. Amano et al., 1986).

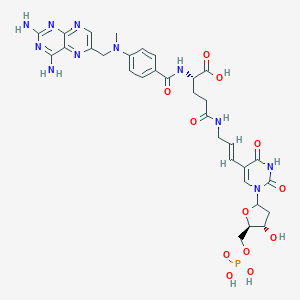

科学研究应用

抗炎剂的合成: 一项研究提出了一种有效的合成路线,用于合成 2-(4-溴甲基苯基)丙酸,这是洛索洛芬钠(一种抗炎药)的关键中间体。该化合物使用易得的试剂和步骤合成,表明其在制药中的潜力 (刘东芝,2006).

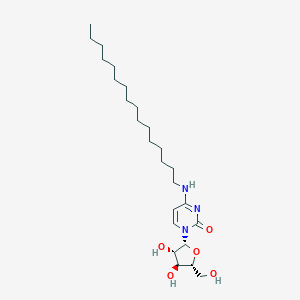

代谢研究标记物: 包括 2-[对-(1-溴-2-甲基丙基)苯基]丙酸在内的氘代苯基丙酸衍生物可以作为内标,用于研究人类和动物中抗炎剂(如舒洛芬)的代谢 (森等人,1983).

抗癌和抗菌潜力: 来自藻类的新的溴苯酚衍生物,在结构上与 2-[对-(1-溴-2-甲基丙基)苯基]丙酸相关,对各种人类癌细胞系和微生物表现出无活性,表明其有可能开发成治疗剂 (赵等人,2004).

热解研究: 1-苯基-1,2-二溴丙基膦酸等相关化合物在气相中的热解(与 2-[对-(1-溴-2-甲基丙基)苯基]丙酸具有相同的溴成分)导致溴和磷酰基团的损失,提供了对这种化合物在高温条件下的行为的见解 (迈尔森等人,1984).

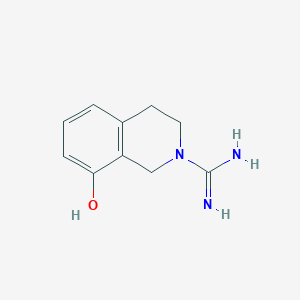

抗糖尿病药物开发: N-(2-苯甲酰苯基)-L-酪氨酸 PPARgamma 激动剂在结构上与 2-[对-(1-溴-2-甲基丙基)苯基]丙酸相关,在 2 型糖尿病啮齿动物模型中显示出有希望的抗糖尿病活性。它们有可能进一步开发为 PPARgamma 激动剂,这是糖尿病治疗中的一个关键靶点 (科布等人,1998).

安全和危害

This compound should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYFDQVXABRDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504488 | |

| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid | |

CAS RN |

75625-98-8 | |

| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)